8-Bromo-6-nitro-3,4-dihydro-1H-quinolin-2-one
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Overview
Description
8-Bromo-6-nitro-3,4-dihydro-1H-quinolin-2-one is a chemical compound with the molecular formula C9H7BrN2O3 and a molecular weight of 271.07 g/mol . This compound is part of the quinolin-2-one family, which is known for its diverse biological and pharmacological activities . The structure of this compound includes a bromine atom at the 8th position, a nitro group at the 6th position, and a dihydroquinolinone core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-nitro-3,4-dihydro-1H-quinolin-2-one typically involves the bromination and nitration of a quinolinone precursor. One common method includes the bromination of 3,4-dihydro-1H-quinolin-2-one followed by nitration under controlled conditions . The reaction conditions often involve the use of bromine and nitric acid as reagents, with the reaction being carried out in an organic solvent such as acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-6-nitro-3,4-dihydro-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-2,4-dione derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Quinolin-2,4-dione derivatives.
Reduction: 8-Bromo-6-amino-3,4-dihydro-1H-quinolin-2-one.
Substitution: Various substituted quinolinone derivatives depending on the nucleophile used.
Scientific Research Applications
8-Bromo-6-nitro-3,4-dihydro-1H-quinolin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Bromo-6-nitro-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The bromine atom may also contribute to the compound’s reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinolinone core but differ in the substitution pattern.
Quinolin-2,4-diones: These compounds have a similar structure but with additional carbonyl groups.
Quinolines: These compounds have a fully aromatic quinoline ring system.
Uniqueness
8-Bromo-6-nitro-3,4-dihydro-1H-quinolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . The presence of both bromine and nitro groups makes it a versatile intermediate for further chemical modifications .
Properties
Molecular Formula |
C9H7BrN2O3 |
---|---|
Molecular Weight |
271.07 g/mol |
IUPAC Name |
8-bromo-6-nitro-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H7BrN2O3/c10-7-4-6(12(14)15)3-5-1-2-8(13)11-9(5)7/h3-4H,1-2H2,(H,11,13) |
InChI Key |
YRFGSRMUUZXOPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2Br)[N+](=O)[O-] |
Origin of Product |
United States |
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